2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol
Description
2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is a pyrazole derivative featuring a 1H-pyrazole core substituted at position 5 with a 2-fluorophenyl group and at position 3 with a 4-methylphenol moiety. The fluorine atom at the ortho position of the phenyl ring and the methyl group on the phenol ring contribute to its unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZETUEEBQTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 4-methylphenol in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes. The use of catalysts such as platinum on carbon or Raney nickel can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or halogenating agents can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the pyrazole ring can yield hydropyrazoles .
Scientific Research Applications
2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenol Ring
4-Bromo-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol ()
- Structural Difference: The phenol ring has a bromine atom at position 4 instead of a methyl group.
- However, it may reduce solubility compared to the methyl-substituted analogue .
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol ()
- Structural Difference: A fluorine atom replaces the methyl group on the phenol ring.
- Impact : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability. The absence of a methyl group may reduce steric hindrance, facilitating interactions with enzymes like SARS-CoV-2 Mpro .
5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol ()
- Structural Difference : A pentafluorophenyl group replaces the 2-fluorophenyl substituent.
- Impact: The electron-deficient pentafluorophenyl group enhances electrophilic character, improving interactions with nucleophilic residues in microbial targets. This compound demonstrated potent antimicrobial activity against S. aureus and P. aeruginosa .
Variations in the Pyrazole Core Substituents
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Structural Difference : Incorporates a triazole ring and carbothioamide group.
- Impact : The triazole moiety enhances hydrogen-bonding capacity, while the carbothioamide group introduces sulfur-based interactions. These modifications are linked to improved antitubercular and anticancer activities .
2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol ()
- Structural Difference: Features bromophenoxy and chlorophenylmethoxy substituents.
- Impact : The halogen-rich structure increases lipophilicity, favoring penetration through bacterial cell membranes. This compound’s broad-spectrum antimicrobial activity highlights the synergistic effect of multiple halogens .
Biological Activity
The compound 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.29 g/mol . The structure comprises a pyrazole ring substituted with a fluorophenyl group and a methylphenol moiety, contributing to its unique biological profile.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored in vitro and in vivo. In animal models, pyrazole derivatives have demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 , suggesting that they may inhibit the NF-kB signaling pathway.
Analgesic Effects
Research indicates that pyrazole derivatives can exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that these compounds can effectively reduce pain response in models of acute pain.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
- Inflammation Model Research : In a model assessing inflammatory response, the compound was administered to mice subjected to lipopolysaccharide (LPS) induced inflammation. The results showed a marked decrease in paw edema and inflammatory cytokines, indicating its effectiveness in reducing inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a substituted chalcone derivative with hydrazine hydrate in ethanol under basic conditions (e.g., KOH). Reaction progress is monitored using TLC, followed by acidification and recrystallization from ethanol .
- Optimization : Key parameters include reaction time (5–12 hours), solvent polarity (ethanol or methanol), and stoichiometric ratios of hydrazine to carbonyl intermediates. Yields can be improved by controlling temperature gradients during reflux .
- Data Reference : Physical data (melting points, yields) for analogous pyrazole derivatives are tabulated in synthetic studies (e.g., Table 1 in ).
Q. How can spectroscopic techniques (NMR, IR, Mass) be used to confirm the structure of this compound?
- 1H NMR : The phenolic -OH proton appears as a broad singlet near δ 12–13 ppm. Pyrazole ring protons resonate as distinct singlets (δ 7.3–7.7 ppm), while the 2-fluorophenyl group shows splitting patterns consistent with ortho-fluorine coupling .
- IR : Key peaks include O-H stretching (~3360 cm⁻¹), N-H (~3150 cm⁻¹), and aromatic C=C (~1560 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak ([M-H]⁻) is observed at m/z 333 for brominated analogs, with fragmentation patterns confirming the pyrazole core .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELXL) resolve contradictions between spectroscopic and structural models?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, SHELXL refinement can clarify bond angles, torsion angles, and hydrogen-bonding networks, which may conflict with NMR-derived conformational assumptions .
- Case Study : In analogous fluorophenyl-pyrazole derivatives, SC-XRD revealed deviations in dihedral angles between the pyrazole ring and substituted aryl groups, explaining discrepancies in NMR coupling constants .
- Software Tools : Use WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What strategies optimize reaction conditions to enhance yield and purity during synthesis?
- Parameter Screening :
- Temperature : Higher temperatures (70–80°C) accelerate cyclization but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require post-reaction purification.
- Catalysis : Lewis acids (e.g., ZnCl₂) can reduce reaction time by stabilizing transition states .
Q. How do substituents (e.g., 2-fluorophenyl, 4-methylphenol) influence biological activity?
- Structure-Activity Relationship (SAR) :
- The 2-fluorophenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- The phenolic -OH group enables hydrogen bonding with target enzymes (e.g., cyclooxygenase in anti-inflammatory studies) .
Q. How should researchers handle conflicting data between computational modeling and experimental results?
- Validation Steps :
Re-examine computational parameters (e.g., DFT functional, basis sets) for geometry optimization.
Compare experimental SC-XRD bond lengths/angles with modeled values to identify outliers.
Use docking studies to assess whether conformational flexibility explains mismatches in binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
